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Introduction

Cinnamylpiperazine hydrochloride is a derivative of piperazine featuring a cinnamyl group
attached to one of the nitrogen atoms. The piperazine ring is a common scaffold in medicinal
chemistry, and its derivatives are known to exhibit a wide range of biological activities. The
cinnamylpiperazine core, in particular, has been identified as a crucial motif in compounds
targeting the central nervous system (CNS), as well as those with anti-inflammatory and
analgesic properties[1][2]. This technical guide provides a detailed overview of the chemical
structure, synthesis, and known biological activities of cinnamylpiperazine hydrochloride,
intended to serve as a resource for professionals in drug discovery and development.

Chemical Structure and Properties

Cinnamylpiperazine hydrochloride is the hydrochloride salt of 1-cinnamylpiperazine. The core
structure consists of a piperazine ring N-substituted with a (E)-3-phenylprop-2-enyl (cinnamyl)
group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical
applications.

Chemical Structure:

e |[UPAC Name: 1-[(E)-3-phenylprop-2-enyl]piperazine,hydrochloride
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e Molecular Formula: C13H19CIN2[3]
e CAS Number: 163596-56-3[3]
A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cinnamylpiperazine Hydrochloride and its Free Base

N-
Cinnamylpiperazin . . .
Property ] Cinnamylpiperazin Reference(s)
e Hydrochloride
e (Free Base)

Molecular Weight 238.76 g/mol 202.30 g/mol [4]
>200°C

Melting Point (decomposition) or 31-33°C [31[5][6]
274-276°C

Boiling Point 402°C at 760 mmHg 162-165°C at 4 mmHg  [5][6]
White to Off-White ] )

Appearance Solid Crystalline Solid [3]

oli

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | - |[3] |

Synthesis of Cinnamylpiperazine Hydrochloride

The synthesis of cinnamylpiperazine hydrochloride is typically achieved in a two-step process:
first, the synthesis of the free base, N-cinnamylpiperazine, followed by its conversion to the
hydrochloride salt.

Synthesis of N-Cinnamylpiperazine (Free Base)

A common and direct method for synthesizing N-cinnamylpiperazine involves the nucleophilic
substitution reaction between cinnamyl chloride and an excess of piperazine.[7] The use of
excess piperazine is crucial to minimize the formation of the di-substituted by-product.

A detailed experimental protocol is adapted from established procedures.[5][6]
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e Reaction Setup: Dissolve absolute piperazine (2.5 moles) in isopropanol (1 liter) in a suitable
reaction flask.

» Addition of Reagent: Add cinnamyl chloride (0.5 moles) dropwise to the piperazine solution
at room temperature.

e Reaction Conditions: After the addition is complete, heat the reaction mixture to 70°C and
maintain for 3 hours with stirring.[5]

e Work-up and Isolation:

o Distill the isopropanol to remove the solvent.

[¢]

Dissolve the resulting residue in chloroform (500 ml).

[¢]

Wash the chloroform solution with a sodium hydroxide solution and then with water.

[e]

Dry the organic layer over anhydrous potassium carbonate and filter.

o

Remove the chloroform by vacuum distillation.
« Purification:
o Remove the excess piperazine from the crude product by sublimation.[5][6]

o Distill the residue under reduced pressure to obtain pure N-cinnamylpiperazine. The
product can be further purified by recrystallization from n-hexane.[5][6]

Table 2: Summary of Synthesis Data for N-Cinnamylpiperazine
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Parameter Value Reference(s)
Piperazine (molar eq.) 5 [5]
Cinnamyl Chloride (molar eq.) 1 [5]
Solvent Isopropanol [5]
Reaction Temperature 70°C [5]
Reaction Time 3 hours [5]

| Reported Yield | 56% [[5][6] |

Conversion to Cinnamylpiperazine Hydrochloride

The free base is converted to its hydrochloride salt to improve its handling and solubility
properties.

Dissolve the purified N-cinnamylpiperazine in a suitable solvent such as acetone or ethanol.

[7]

» Treat the solution with hydrochloric acid (e.g., as a solution in isopropanol or ethereal HCI)
until precipitation is complete.

« Isolate the resulting precipitate by filtration.

e Wash the solid with a cold solvent (e.g., acetone) and dry under vacuum to yield

cinnamylpiperazine hydrochloride.

Cinnamylpiperazine
Hydrochloride

ication N-Cinnamylpiperazine | HCI in Acetone/Ethanol
(Free Base)

Acidification

Piperazine (excess) sopropanol
+ Cinnamyl Chloride

Click to download full resolution via product page

Synthesis workflow for Cinnamylpiperazine Hydrochloride.

Pharmacological Activity and Signaling Pathways
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Cinnamylpiperazine derivatives have been investigated for various pharmacological activities.
Depending on the specific substitutions, they can act on different biological targets.

Inhibition of Hematopoietic Prostaglandin D Synthase
(H-PGDS)

Certain cinnamylpiperazine analogs have been identified as highly potent and selective
inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). One such compound,
designated HPGDS inhibitor 2, demonstrates an ICso of 9.9 nM.[8] H-PGDS is a key enzyme in
the biosynthesis of prostaglandin D2 (PGD2), a critical mediator in allergic inflammation.[9] By
inhibiting H-PGDS, these compounds can reduce the production of PGD2, making them
attractive candidates for treating allergic diseases like asthma and rhinitis.[9]

The signaling pathway involves the conversion of arachidonic acid to PGH2z by cyclooxygenase
(COX) enzymes. H-PGDS then catalyzes the isomerization of PGH2 to PGD2.[9] Inhibition of H-
PGDS blocks this final step.
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Mechanism of H-PGDS inhibition by Cinnamylpiperazine analogs.

p-Opioid Receptor (MOR) Activity

The cinnamylpiperazine scaffold is also a primary structural component in a class of novel
synthetic opioids.[10][11] These compounds, such as AP-237 and AP-238, are known to act as
agonists at the p-opioid receptor (MOR).[10][12] Their activity at the MOR is responsible for
their analgesic effects, but also their potential for abuse.[13] Studies have shown that while
some of these derivatives are potent, their efficacy can be substantially less than that of
fentanyl.[10][12] For example, in a B-arrestin 2 recruitment assay, the MOR activation potential
of studied cinnamylpiperazines was found to be lower than fentanyl.[10][11]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1143233?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://www.proquest.com/openview/f00c182e3e2174075605996e8fdb921d/1?pq-origsite=gscholar&cbl=60277
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://www.researchgate.net/publication/359174143_Toxicological_and_pharmacological_characterization_of_novel_cinnamylpiperazine_synthetic_opioids_in_humans_and_in_vitro_including_2-methyl_AP-237_and_AP-238
https://go.drugbank.com/articles/A266060
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://www.researchgate.net/publication/359174143_Toxicological_and_pharmacological_characterization_of_novel_cinnamylpiperazine_synthetic_opioids_in_humans_and_in_vitro_including_2-methyl_AP-237_and_AP-238
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://www.proquest.com/openview/f00c182e3e2174075605996e8fdb921d/1?pq-origsite=gscholar&cbl=60277
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Cinnamylpiperazine hydrochloride is a versatile chemical entity whose core structure is
amenable to synthetic modification, leading to compounds with diverse pharmacological
profiles. The straightforward synthesis allows for the generation of derivatives that can be
screened for various biological activities. Its demonstrated role as a scaffold for potent H-PGDS
inhibitors and p-opioid receptor agonists highlights its significance in drug discovery. This guide
provides foundational technical information to aid researchers and scientists in the exploration
and development of novel therapeutics based on the cinnamylpiperazine motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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